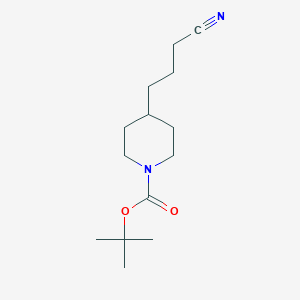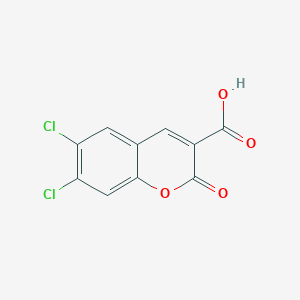
1-Methyl-4-(1-(3-nitrophenyl)piperidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD32876956 is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered attention due to its distinctive characteristics and the potential it holds for future research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876956 involves a series of chemical reactions that require precise conditions. The preparation method typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of MFCD32876956.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations occur. Catalysts may be used to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
Industrial Production Methods
For large-scale production, the synthesis of MFCD32876956 is optimized to ensure efficiency and cost-effectiveness. Industrial methods may involve continuous flow reactors and automated systems to maintain consistent quality and yield. The use of advanced purification techniques ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD32876956 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD32876956 into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD32876956 typically require specific reagents and conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties.
Scientific Research Applications
MFCD32876956 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: MFCD32876956 is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which MFCD32876956 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Properties
Molecular Formula |
C16H24N4O2 |
|---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
1-methyl-4-[1-(3-nitrophenyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C16H24N4O2/c1-17-9-11-19(12-10-17)14-5-7-18(8-6-14)15-3-2-4-16(13-15)20(21)22/h2-4,13-14H,5-12H2,1H3 |
InChI Key |
CFGXUILIVAHKGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)
![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)


![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)
![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)


![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)


